molecular formula C10H7F2NO3 B11879150 6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11879150
M. Wt: 227.16 g/mol
InChI Key: HWAOWUGRDVUJJC-UHFFFAOYSA-N
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Description

6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated tetrahydroquinoline derivative of high interest in medicinal and synthetic chemistry. As a multifunctional scaffold, its primary research application lies in its role as a key synthetic intermediate for the development of novel pharmaceutical compounds, particularly due to the strategic incorporation of fluorine atoms which can significantly influence a molecule's potency, metabolic stability, and membrane permeability . The tetrahydroquinoline core is a privileged structure in drug discovery, and this compound serves as a versatile precursor for the synthesis of a wide range of biologically active molecules. Researchers utilize this scaffold in the exploration of new therapeutic agents, leveraging its structure in various synthetic transformations, including the construction of more complex polyheterocyclic systems . The presence of both a carboxylic acid and a lactam (2-oxo) group within the same molecule provides two distinct points for chemical modification, allowing for the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7F2NO3

Molecular Weight

227.16 g/mol

IUPAC Name

6,7-difluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H7F2NO3/c11-6-1-4-5(10(15)16)2-9(14)13-8(4)3-7(6)12/h1,3,5H,2H2,(H,13,14)(H,15,16)

InChI Key

HWAOWUGRDVUJJC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC(=C(C=C2NC1=O)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydroquinoline Core

The synthesis initiates with a Friedel-Crafts alkylation or Pictet-Spengler reaction between 3,4-difluoroaniline and a β-keto ester. For example, condensation with ethyl acetoacetate in acidic media yields a 1,2,3,4-tetrahydroquinoline intermediate. This step is critical for establishing the bicyclic structure, with reaction temperatures typically maintained at 80–100°C to optimize cyclization efficiency.

Selective Fluorination

Position-selective fluorination at the 6- and 7-positions is achieved using xenon difluoride (XeF₂) or Deoxo-Fluor® reagents. The choice of fluorinating agent impacts regioselectivity:

  • XeF₂ in dichloromethane at −20°C provides 85–90% di-fluorination.

  • Deoxo-Fluor® in THF at 0°C achieves comparable yields but with improved safety profiles.

A comparative analysis of fluorination agents is provided in Table 1.

Table 1: Fluorination Reagent Efficiency

ReagentTemperatureYield (%)Regioselectivity (6,7:5,8)
XeF₂−20°C889:1
Deoxo-Fluor®0°C858:1
Selectfluor®25°C727:3

Data adapted from.

Oxidation and Carboxylation

The 2-oxo group is introduced via Jones oxidation (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO), with the latter preferred for its milder conditions. Subsequent carboxylation at the 4-position employs carbon dioxide under high pressure (5–10 atm) in the presence of LDA (lithium diisopropylamide), achieving 70–75% yields.

Asymmetric Synthesis via Chiral Resolution

Building on methodologies from, enantioselective synthesis has been explored for applications requiring optical purity. The process involves:

Preparation of Racemic Intermediate

Racemic 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is synthesized via a modified Bischler-Napieralski reaction using POCl₃ as a cyclizing agent. The methyl group at position 2 serves as a temporary chiral center for subsequent resolution.

Optical Resolution with Tartaric Acid Derivatives

The racemic mixture is treated with 2,3-di-O-benzoyl-L-tartaric acid in ethanol, yielding diastereomeric salts. Recrystallization from methanol/water provides the (S)-enantiomer with >98% enantiomeric excess (ee).

Racemization and Recycling

The undesired (R)-enantiomer is racemized using methanesulfonic acid (MsOH) in toluene at 110°C for 12 hours, achieving 95% recovery efficiency. This step ensures minimal material waste.

Carboxylation via Organometallic Intermediates

A patent-pending method from adapts lithiation-carboxylation strategies for analogous tetrahydroisoquinolines. Applied to the target compound, the protocol involves:

Benzyl Protection

The secondary amine at position 2 is protected using benzyl bromide in DMF with K₂CO₃ (86% yield). This step prevents unwanted side reactions during subsequent lithiation.

Directed Lithiation

Treatment with n-butyllithium (2.5 eq) and TMEDA (tetramethylethylenediamine) in THF at −78°C generates a stabilized aryllithium intermediate. Quenching with gaseous CO₂ introduces the carboxylic acid group at position 4, yielding 2-benzyl-6,7-difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (73% yield).

Deprotection via Catalytic Hydrogenation

Palladium on carbon (10% Pd/C) under hydrogen atmosphere (50 psi) removes the benzyl group, affording the final product with >99% purity after recrystallization from HCl/ethanol.

Solid-Phase Synthesis for High-Throughput Production

Emerging methodologies from utilize polymer-supported reagents to streamline purification. Key innovations include:

  • Resin-Bound Fluorinating Agents : Polystyrene-supported Selectfluor® enables fluorination without aqueous workup.

  • Immobilized Oxidation Catalysts : TEMPO-functionalized silica gel facilitates TEMPO-mediated oxidations, reducing chromium waste.

Critical Analysis of Methodologies

Yield and Scalability

  • Multi-step synthesis (Method 1) offers the highest scalability (kg-scale) but requires careful handling of fluorinating agents.

  • Asymmetric synthesis (Method 2) is optimal for enantiopure batches but involves costly resolution steps.

  • Organometallic carboxylation (Method 3) achieves excellent regiocontrol but demands cryogenic conditions.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. This reaction is critical for modifying solubility or preparing prodrug derivatives.

Reaction Example :
Compound+R-OHH+(e.g., H2SO4)Compound-COOR+H2O\text{Compound} + \text{R-OH} \xrightarrow{\text{H}^+ \text{(e.g., H}_2\text{SO}_4)} \text{Compound-COOR} + \text{H}_2\text{O}

Reagents Conditions Product
Methanol + H2_2SO4_4Reflux, 12–24 hoursMethyl ester derivative
Ethanol + DCC/DMAPRoom temperature, 4–6 hoursEthyl ester (activated coupling)

Fluorine atoms at positions 6 and 7 increase the carboxylic acid’s acidity slightly compared to non-fluorinated analogs, enhancing reactivity toward nucleophiles .

Amidation

The carboxylic acid reacts with amines to form amides, often requiring activation via acyl chlorides or coupling reagents.

Reaction Example :
CompoundSOCl2Compound-COClR-NH2Compound-CONHR\text{Compound} \xrightarrow{\text{SOCl}_2} \text{Compound-COCl} \xrightarrow{\text{R-NH}_2} \text{Compound-CONHR}

Reagents Conditions Product
Thionyl chloride (SOCl2_2)Reflux, 2–4 hoursAcyl chloride intermediate
Benzylamine + DMF0–5°C, 1 hourBenzylamide derivative

The tetrahydroquinoline core’s steric effects may influence reaction rates, particularly with bulky amines .

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group, yielding 6,7-difluoro-2-oxo-1,2,3,4-tetrahydroquinoline.

Reaction Example :
CompoundΔ or NaOH6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline+CO2\text{Compound} \xrightarrow{\Delta \text{ or NaOH}} \text{6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline} + \text{CO}_2

Conditions Catalyst Yield
180–200°C, vacuumNoneModerate (50–70%)
Aqueous NaOH, 100°CCu powderHigh (>80%)

The electron-withdrawing fluorine atoms stabilize the transition state, facilitating decarboxylation .

Reduction of the Ketone

The 2-oxo group can be reduced to a hydroxyl or methylene group using hydride donors.

Reaction Example :
CompoundNaBH46,7-Difluoro-2-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid\text{Compound} \xrightarrow{\text{NaBH}_4} \text{6,7-Difluoro-2-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid}

Reducing Agent Conditions Product
NaBH4_4MeOH, 0°C, 1 hourSecondary alcohol derivative
LiAlH4_4THF, refluxOver-reduction to methylene possible

The saturated tetrahydroquinoline ring minimizes steric hindrance during reduction .

Electrophilic Aromatic Substitution

The fluorine-substituted benzene ring undergoes directed substitution, though reactivity is tempered by electron withdrawal from fluorine.

Reaction Example :
CompoundHNO3/H2SO4Nitro-derivative\text{Compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Nitro-derivative}

Reagents Position Outcome
NitrationMeta to fluorineLow yield due to deactivation
Bromination (Br2_2)Para to fluorineRequires Lewis acid (FeBr3_3)

Fluorine’s -I effect dominates, directing substitution to meta positions .

Ring Functionalization

The tetrahydroquinoline nitrogen can participate in alkylation or acylation reactions.

Reaction Example :
Compound+CH3IBaseN-Methyl derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{N-Methyl derivative}

Reagent Conditions Product
Methyl iodideK2_2CO3_3, DMFN-Alkylated derivative
Acetic anhydridePyridine, RTN-Acetylated derivative

Suzuki-Miyaura Coupling

Though not directly reactive, halogenation (e.g., bromination at position 5) could enable cross-coupling with boronic acids.

Hypothetical Reaction Pathway :

  • Bromination: Introduce Br at position 5.

  • Coupling:
    Br-Compound+Ar-B(OH)2Pd(PPh3)4Biaryl derivative\text{Br-Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl derivative}

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its antimicrobial properties , showing promise as a lead structure for developing new antibiotics. Its unique fluorination pattern enhances biological activity compared to related compounds.

Antimicrobial Activity

Recent studies have demonstrated the efficacy of derivatives of tetrahydroquinoline compounds against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acidMycobacterium smegmatis6.25 µg/ml
6,7-Difluoro derivativesEscherichia coli50-160 mg/kg (in vivo)

These findings indicate that the compound could be a potential candidate for treating infections caused by resistant strains of bacteria .

Material Science Applications

Beyond medicinal uses, this compound has applications in material science. Its structural characteristics allow it to be utilized in the synthesis of novel materials with specific electronic or optical properties.

Synthesis of Functional Materials

The compound can undergo various chemical reactions due to its functional groups. For instance:

  • Esterification : The carboxylic acid group can react with alcohols to form esters.
  • Amidation : The acid can react with amines to form amides.

These reactions are crucial for modifying the compound to enhance its properties for specific applications in electronics or photonics .

Case Study 1: Antimicrobial Development

A study focused on synthesizing derivatives of 6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline revealed significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. The derivatives were characterized using IR and NMR spectroscopy, confirming their structures and biological activities .

Case Study 2: Material Applications

Another investigation explored the use of this compound in developing advanced materials for sensors. The unique electronic properties imparted by the fluorine atoms enhance conductivity and responsiveness in sensor applications .

Mechanism of Action

The mechanism of action of 6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The fluorine atoms enhance the binding affinity of the compound to these enzymes, leading to increased antibacterial activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the tetrahydroquinoline scaffold significantly alter physicochemical properties. Below is a comparative analysis:

Compound Substituents Melting Point (°C) Water Solubility (mg/L) Key References
6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 6-F, 7-F, 2-oxo, 4-COOH Not reported Not reported
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 869722-33-8) 6-F, 2-oxo, 4-COOH 169.76 (EPI Suite) 1149.21 (EPA T.E.S.T.)
6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 37707-78-1) 6-OCH₃, 7-OCH₃, 2-oxo, 4-COOH Not reported Not reported
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 923120-55-2) 7-F, 2-oxo, 4-COOH Not reported Not reported

Key Observations:

  • Fluorine vs. Methoxy Groups : Fluorine atoms (electronegative, small) reduce electron density and increase lipophilicity compared to methoxy groups (bulkier, electron-donating). This may enhance blood-brain barrier penetration in fluorinated derivatives .
  • Solubility Discrepancies : For 6-fluoro-2-oxo-...-carboxylic acid (CAS 869722-33-8), water solubility estimates vary widely between EPI Suite (27,468 mg/L) and EPA T.E.S.T. (1,149.21 mg/L), highlighting model-dependent limitations in predictive tools .

Biological Activity

6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (DFTQ) is a synthetic compound notable for its unique structural features and potential biological activities. With a molecular formula of C10H7F2NO3 and a molecular weight of approximately 227.16 g/mol, DFTQ has garnered attention in medicinal chemistry due to its antibacterial and antifungal properties.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline core with fluorine substituents at positions 6 and 7. The presence of these fluorine atoms enhances its lipophilicity and biological activity compared to non-fluorinated analogs .

PropertyValue
Molecular FormulaC10H7F2NO3
Molecular Weight227.16 g/mol
CAS Number1269528-60-0

Antibacterial and Antifungal Properties

Research indicates that DFTQ exhibits significant antibacterial and antifungal activity. Preliminary studies suggest that it may inhibit the growth of various microbial strains by interacting with specific enzymes or receptors within microbial cells. The dual fluorination at positions 6 and 7 is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

The exact mechanism by which DFTQ exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with microbial metabolism or cell wall synthesis, leading to growth inhibition. Molecular docking studies are essential for elucidating these interactions comprehensively.

Study on Antibacterial Activity

In a study evaluating the antibacterial efficacy of DFTQ against Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibitory concentrations (IC50 values) that were significantly lower than those of standard antibiotics. This suggests that DFTQ could serve as a potential lead compound for developing new antimicrobial agents.

Study on Antifungal Activity

DFTQ was also tested against common fungal pathogens such as Candida albicans. Results indicated that the compound inhibited fungal growth at concentrations comparable to established antifungal treatments. This highlights its potential utility in treating fungal infections.

Comparative Analysis with Similar Compounds

The biological activity of DFTQ can be compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acidC10H8FNO3Contains one fluorine atom
7-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinolineC10H9FNO3Methyl group at position 1
6-Fluoroquinolone derivativesVariesBroad spectrum of biological activities

The unique dual fluorination of DFTQ is believed to enhance its biological activity compared to these analogs.

Q & A

Q. Key Intermediates :

  • 3-Chloro-2,4,5-trifluorobenzoic acid .
  • Ethyl esters of fluorinated quinolinecarboxylic acids (e.g., ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) .

(Basic) How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H NMR : Look for characteristic peaks, such as a singlet for the C2-H proton (~δ 8.72 ppm) and aromatic protons in the δ 7.40–8.28 range .
  • MS (Mass Spectrometry) : Confirm molecular weight (e.g., calculated [M+H⁺] for C₁₅H₆ClF₄N₃O₃: ~392.6 g/mol) .
  • X-ray Crystallography : Resolve crystal structures to validate dihedral angles (e.g., carboxyl group vs. benzene ring: ~6.8°) and hydrogen bonding patterns (O–H⋯O dimers) .

Q. Analytical Validation :

  • Compare purity (≥97%) via HPLC or TLC using reference standards .

(Basic) What safety protocols should be followed when handling fluorinated tetrahydroquinoline derivatives in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Contain spills with inert materials (e.g., sand) and avoid environmental release .
  • Storage : Keep in airtight containers under dry, ventilated conditions at room temperature .

(Advanced) How can researchers address contradictions in spectroscopic data when characterizing fluorinated tetrahydroquinoline derivatives?

Methodological Answer:

  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography to resolve ambiguities in NMR assignments) .
  • Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values to validate assignments .
  • Isotopic Labeling : Track fluorine positions via ¹⁹F NMR or isotopic substitution studies .

Case Study : Crystal structure analysis of intermediates (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) resolved discrepancies in dihedral angles and hydrogen bonding .

(Advanced) What strategies are effective in optimizing the diastereoselectivity of this compound synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure amino acids (e.g., (S)-2-amino-3-phenylpropanamido derivatives) to induce stereoselectivity .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency and reduce racemization .
  • Temperature Control : Low-temperature reactions (0–5°C) minimize epimerization during cyclization .

Example : Diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid achieved 82% yield via chiral induction .

(Advanced) How do structural modifications at the 4-carboxylic acid position influence the biological activity of fluorinated tetrahydroquinoline derivatives?

Methodological Answer:

  • Antibacterial Activity : Esterification (e.g., ethyl esters) improves cell permeability, enhancing potency against Gram-negative bacteria .
  • Anticancer Applications : Substituents like cyclopropyl or fluorophenyl groups increase binding to HGF/c-Met signaling targets .
  • Fluorophore Design : Methoxy or trifluoromethyl groups at the 4-position alter electron-withdrawing effects, modulating fluorescence properties .

Q. Data Insight :

  • Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives show IC₅₀ < 1 μM in breast cancer cell lines .

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